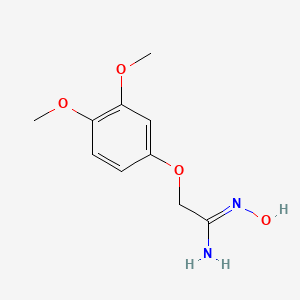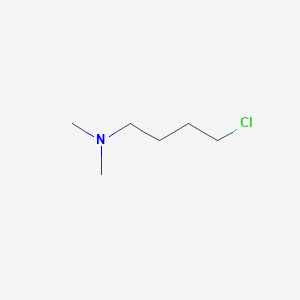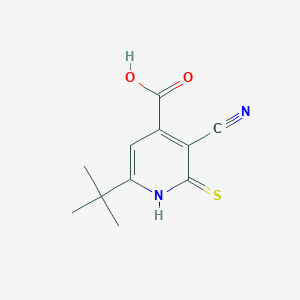![molecular formula C36H39P B14883977 dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14883977.png)
dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is a phosphine ligand known for its bulky structure and steric properties. It is widely used in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. The compound’s unique structure allows it to facilitate reactions that require high selectivity and efficiency.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane typically involves the reaction of dicyclohexylchlorophosphine with a suitable biphenyl derivative. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include toluene and tetrahydrofuran, and the reaction is often catalyzed by a palladium complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane primarily undergoes substitution reactions, particularly in the context of palladium-catalyzed cross-coupling reactions. It can also participate in oxidative addition and reductive elimination processes.
Common Reagents and Conditions
Substitution Reactions: Typically involve aryl halides and organometallic reagents such as boronic acids or stannanes. Conditions often include the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like toluene or dimethylformamide.
Oxidative Addition: Requires the presence of a palladium(0) complex and an aryl halide.
Reductive Elimination: Facilitated by heating and the presence of a suitable ligand environment.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some key applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the preparation of biologically active compounds and drug intermediates.
Medicine: Facilitates the synthesis of pharmaceutical compounds, particularly those requiring high stereoselectivity.
Industry: Used in the production of fine chemicals, polymers, and advanced materials.
Mécanisme D'action
The compound exerts its effects by coordinating to a metal center, typically palladium, forming a stable complex. This complex then participates in various catalytic cycles, facilitating the formation and breaking of chemical bonds. The bulky nature of the ligand provides steric hindrance, which enhances the selectivity of the catalytic process. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
- Dicyclohexyl-[2-(2,6-diisopropylphenyl)phenyl]phosphane
- 2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
Uniqueness
Dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane is unique due to its specific steric properties and the ability to facilitate highly selective catalytic reactions. Compared to similar compounds, it offers a balance of steric bulk and electronic properties, making it particularly effective in palladium-catalyzed cross-coupling reactions.
Propriétés
Formule moléculaire |
C36H39P |
|---|---|
Poids moléculaire |
502.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,6-diphenylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H39P/c1-5-16-28(17-6-1)32-25-15-26-33(29-18-7-2-8-19-29)36(32)34-24-13-14-27-35(34)37(30-20-9-3-10-21-30)31-22-11-4-12-23-31/h1-2,5-8,13-19,24-27,30-31H,3-4,9-12,20-23H2 |
Clé InChI |
FSDFJGOWFBHORE-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-cyclopentylidene-2-[(2,6-dichlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B14883895.png)

![2-(3,4-dihydroxyphenyl)-5-hydroxy-10-(5-methylfuran-2-yl)-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione](/img/structure/B14883902.png)
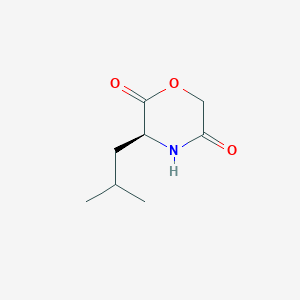
![4,6-Diazaspiro[2.5]octane-5,7-dione](/img/structure/B14883911.png)
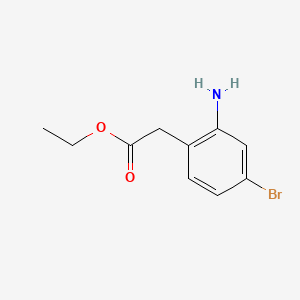
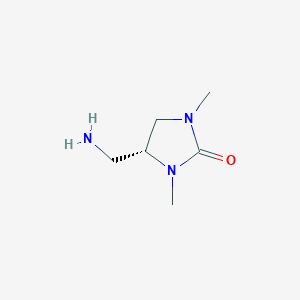
![4-Fluoro-2-[(2-methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14883922.png)
